molecular formula C11H18N2O B15275559 5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one

5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one

Cat. No.: B15275559
M. Wt: 194.27 g/mol
InChI Key: KCOSJMMWTXUVLW-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, a methyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
  • 5-Amino-6-methyl-1-(2-ethylbutyl)-1,2-dihydropyridin-2-one
  • 5-Amino-6-methyl-1-(2-methylpentyl)-1,2-dihydropyridin-2-one

Uniqueness

5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-amino-6-methyl-1-(2-methylbutyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-4-8(2)7-13-9(3)10(12)5-6-11(13)14/h5-6,8H,4,7,12H2,1-3H3

InChI Key

KCOSJMMWTXUVLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C(=C(C=CC1=O)N)C

Origin of Product

United States

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